3-(5-Methylfuran-2-yl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methylfuran-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C11H12ClNO and a molecular weight of 209.67 g/mol . It is a derivative of furan, a heterocyclic aromatic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms . This compound is primarily used in research and development within the fields of organic and medicinal chemistry .
Preparation Methods
The synthesis of 3-(5-Methylfuran-2-yl)aniline hydrochloride typically involves the reaction of 5-methylfurfural with aniline under acidic conditions to form the intermediate 3-(5-Methylfuran-2-yl)aniline. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(5-Methylfuran-2-yl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens, acids, or bases.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(5-Methylfuran-2-yl)aniline hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-Methylfuran-2-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
3-(5-Methylfuran-2-yl)aniline hydrochloride can be compared with other similar compounds, such as:
3-(5-Methylfuran-2-yl)aniline: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.
5-Methylfurfural: A precursor in the synthesis of this compound, with its own unique chemical properties and applications.
Furan derivatives: Other compounds containing the furan ring, which may have similar or distinct biological and chemical properties.
The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity .
Properties
Molecular Formula |
C11H12ClNO |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
3-(5-methylfuran-2-yl)aniline;hydrochloride |
InChI |
InChI=1S/C11H11NO.ClH/c1-8-5-6-11(13-8)9-3-2-4-10(12)7-9;/h2-7H,12H2,1H3;1H |
InChI Key |
FVIBOUWLJKRWIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.